molecular formula C20H18FN3O2 B2405484 1-(3-Fluoro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941918-25-8

1-(3-Fluoro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2405484
CAS No.: 941918-25-8
M. Wt: 351.381
InChI Key: HXYSFHZEFOCKIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a 1,2,4-oxadiazole ring. The structure includes a 3-fluoro-4-methylphenyl group at the 1-position of the pyrrolidinone and a 4-methylphenyl substituent on the oxadiazole ring.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-12-3-6-14(7-4-12)19-22-20(26-23-19)15-9-18(25)24(11-15)16-8-5-13(2)17(21)10-16/h3-8,10,15H,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYSFHZEFOCKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=C(C=C4)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate amines and ketones under acidic or basic conditions.

    Introduction of the 3-Fluoro-4-methylphenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorinated aromatic compounds.

    Formation of the 1,2,4-Oxadiazole Ring: This can be synthesized through the cyclization of amidoximes with carboxylic acids or their derivatives.

    Final Coupling Reaction: The final step involves coupling the pyrrolidin-2-one core with the 1,2,4-oxadiazole ring under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and mechanisms. The following table summarizes its synthetic applications:

Application Description
Building BlockUsed in the synthesis of novel compounds with potential biological activity.
Reaction MechanismsInvestigated for its role in various chemical transformations and pathways.
Material ScienceExplored for use in developing new materials like polymers and coatings.

Biology

The biological research surrounding this compound has revealed several potential applications:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
  • Antiviral Properties : Research suggests that it may inhibit viral replication, making it a candidate for antiviral drug development.
  • Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.12 to 2.78 µM .

Case Study: Anticancer Mechanism

A study highlighted the mechanism of action involving the activation of p53 pathways and caspase-3 cleavage, indicating its potential as an anticancer agent similar to established drugs like Tamoxifen .

Medicine

In medicinal chemistry, 1-(3-Fluoro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is being investigated for:

  • Drug Development : The compound's ability to modulate specific biological pathways positions it as a lead candidate for developing new therapeutics targeting diseases such as cancer and viral infections.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Table 1: Key Compounds with Modified Aromatic Substituents

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
1-(4-Fluorophenyl)-4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone C₁₇H₁₄FN₅O₂ 347.33 g/mol 4-Fluorophenyl, 3-pyridinyl oxadiazole Pyridine introduces basicity; may enhance solubility in polar solvents
5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole C₂₀H₁₄N₄O₃ 370.35 g/mol 4-Nitrophenyl, 4-phenoxyphenyl oxadiazole Nitro group increases electron deficiency; potential antimicrobial activity
1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-phenylethenesulfonyl)piperazine C₂₀H₁₈N₂O₃S 366.44 g/mol 4-Fluorophenyl oxadiazole, ethenesulfonyl piperazine Sulfonyl group enhances polarity; may reduce bioavailability

Comparison Insights :

  • Fluorine vs.
  • Electron-Withdrawing vs. Electron-Donating Groups : Nitro-substituted oxadiazoles (Table 1, Row 2) exhibit stronger electron-withdrawing effects compared to the target’s methylphenyl group, which may alter binding interactions in biological targets .

Modifications to the Oxadiazole and Pyrrolidinone Cores

Table 2: Core Structural Variations

Compound Name Molecular Formula Molecular Weight Structural Modifications Implications
1-(4-Methylphenyl)-4-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}pyrrolidin-2-one C₂₁H₂₀N₆O₃ 404.42 g/mol Pyrimidinyl oxadiazole, azetidine-carbonyl Azetidine introduces conformational rigidity; pyrimidine enhances π-stacking
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propyl)-1H-pyrazole-3,5-diamine C₁₃H₁₀N₄S 254.32 g/mol Pyrazole core, propylamino substitution Sulfur atom in pyrazole may increase metabolic liability
5-Amino-2-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol C₁₅H₁₁FN₄O₂ 298.27 g/mol Phenolic hydroxyl group, amino substitution Hydroxyl group improves solubility but may reduce blood-brain barrier penetration

Comparison Insights :

  • Azetidine vs.
  • Pyrazole vs. Oxadiazole : Replacement of oxadiazole with pyrazole (Table 2, Row 2) introduces a sulfur atom, which may alter redox properties and metabolic pathways .

Biological Activity

1-(3-Fluoro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolidine ring linked to an oxadiazole moiety and substituted phenyl groups. Its molecular formula is C20H23FN2OC_{20}H_{23}FN_2O, and it has a molecular weight of approximately 326.4078 g/mol. The presence of fluorine and methyl groups contributes to its unique pharmacological profile.

Anticancer Properties

Research has demonstrated that derivatives of 1,2,4-oxadiazole compounds exhibit significant anticancer activity. For instance, compounds similar to the target molecule have shown potent cytotoxic effects against various cancer cell lines. In a study evaluating multiple derivatives, one compound demonstrated an IC50 value of approximately 0.24 µM against epidermal growth factor receptor (EGFR), indicating strong antiproliferative activity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)% Inhibition
Compound AMDA-MB-468 (breast)0.2484.83%
Compound BSK-MEL-5 (melanoma)0.9681.58%
Compound CPC-3 (prostate)0.01098.74%

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key enzymes and receptors associated with tumor growth and proliferation. Notably, it has shown inhibitory activity against various kinases and phospholipases, which are crucial in cancer signaling pathways .

Anti-inflammatory Effects

In addition to its anticancer properties, compounds containing the oxadiazole ring have been reported to exhibit anti-inflammatory effects. These properties are attributed to their ability to inhibit cyclooxygenases (COX-1 and COX-2), which play significant roles in inflammatory responses .

Study on Anticancer Efficacy

A recent study evaluated the efficacy of several oxadiazole derivatives, including the target compound, against a panel of cancer cell lines from different origins. The results indicated that the compound exhibited selective cytotoxicity, with substantial inhibition rates observed across multiple cell types .

In Vivo Studies

In vivo studies have also highlighted the potential of this compound in reducing tumor size in animal models. The administration of related oxadiazole derivatives led to significant reductions in tumor volume when compared to control groups .

Q & A

Q. What are the recommended synthetic routes for 1-(3-Fluoro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one?

Methodological Answer: A multi-step synthesis is typically employed, starting with the preparation of the 1,2,4-oxadiazole ring via cyclization between an amidoxime and a carboxylic acid derivative. For example:

Oxadiazole Formation : React 4-methylbenzonitrile hydroxylamine with a fluorinated pyrrolidinone precursor under acidic conditions (e.g., HCl/EtOH) .

Pyrrolidinone Functionalization : Introduce the 3-fluoro-4-methylphenyl group via nucleophilic substitution or Suzuki-Miyaura coupling, depending on halogen availability .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>98%) .

Q. How can the crystal structure of this compound be resolved to confirm its stereochemistry?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

Crystallization : Grow crystals via slow evaporation in a solvent system (e.g., CH3_3CN/toluene) .

Data Collection : Use a diffractometer (e.g., Bruker D8 QUEST) at 100 K.

Structure Solution : Apply SHELXT for phase determination and SHELXL for refinement . For non-centrosymmetric structures, check for twinning using PLATON .

Validation : Confirm geometric parameters (e.g., bond lengths: C–F ≈ 1.34 Å, C–N ≈ 1.28 Å) against similar oxadiazole-pyrrolidinone derivatives .

Advanced Research Questions

Q. How can contradictions between computational modeling and experimental spectroscopic data be reconciled?

Methodological Answer: Discrepancies often arise from solvation effects or conformational flexibility. Mitigation strategies:

DFT Optimization : Perform gas-phase and solvent-phase (e.g., PCM model for DMSO) geometry optimizations using Gaussian12. Compare calculated 1H^1H-NMR shifts (via GIAO) with experimental data .

Dynamic Effects : Use variable-temperature 1H^1H-NMR to detect rotational barriers in the oxadiazole ring .

X-ray vs. NMR : Overlay SC-XRD-derived torsion angles with NMR-derived NOE correlations to validate conformers .

Q. What strategies optimize reaction yields in the presence of competing side reactions (e.g., oxadiazole ring degradation)?

Methodological Answer:

DoE Approach : Apply a factorial design (e.g., 23^3 matrix) to optimize temperature (60–100°C), catalyst loading (Pd 1–5 mol%), and solvent polarity (DMF vs. THF) .

In Situ Monitoring : Use ReactIR to track oxadiazole formation and identify degradation intermediates (e.g., nitrile byproducts) .

Stabilizing Additives : Introduce radical scavengers (e.g., BHT) to suppress oxidative decomposition .

Q. Example Optimization Table :

ConditionTemperature (°C)Catalyst (mol%)SolventYield (%)
1803DMF72
2905THF58

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

Analog Synthesis : Modify substituents on the phenyl rings (e.g., replace 4-methyl with CF3_3) and assess bioactivity .

Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., H-bonding at the oxadiazole N–O group) .

Data Integration : Correlate SAR with computational docking (AutoDock Vina) and experimental IC50_{50} values in target assays .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

Methodological Answer:

Chiral Resolution : Use preparative SFC with a Chiralpak AD-H column (CO2_2/IPA modifier) to separate enantiomers .

Asymmetric Catalysis : Employ Jacobsen’s catalyst for enantioselective pyrrolidinone functionalization .

Process Analytics : Implement PAT tools (e.g., inline Raman spectroscopy) to monitor enantiomeric excess (ee) during continuous flow synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.